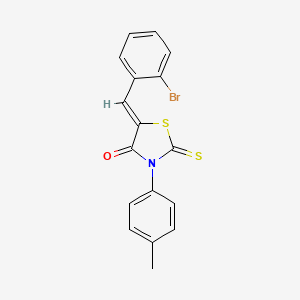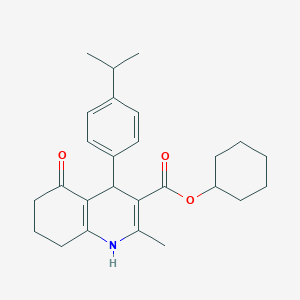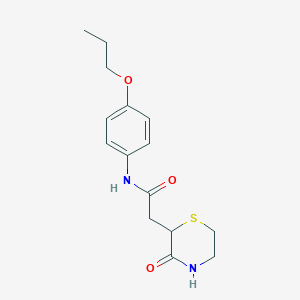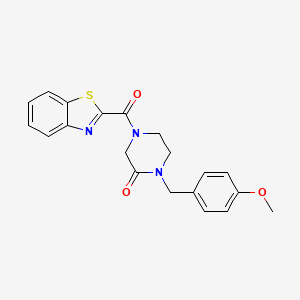
5-(2-bromobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been widely studied for its potential applications in various fields of science. This compound has been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(2-bromobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its anti-inflammatory activity may be attributed to its ability to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Its anticancer activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(2-bromobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, reduce inflammation, and induce apoptosis in cancer cells. In addition, it has been reported to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(2-bromobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. This compound can be used to study the mechanisms of action of antimicrobial, anti-inflammatory, and anticancer agents. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 5-(2-bromobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of novel antimicrobial agents based on the structure of this compound. Another area of research is the investigation of its potential as an anti-inflammatory and anticancer agent. Furthermore, studies on the safety and toxicity of this compound in vivo are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-(2-bromobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-bromobenzaldehyde and 4-methylthiosemicarbazide in ethanol under reflux conditions. The resulting product is then treated with chloroacetic acid and sodium acetate in glacial acetic acid to obtain the final product. This method has been reported to yield a high purity of the compound with a good yield.
Aplicaciones Científicas De Investigación
The potential applications of 5-(2-bromobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one in scientific research are vast. This compound has been extensively studied for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial properties, 5-(2-bromobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases.
Furthermore, 5-(2-bromobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Propiedades
IUPAC Name |
(5Z)-5-[(2-bromophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNOS2/c1-11-6-8-13(9-7-11)19-16(20)15(22-17(19)21)10-12-4-2-3-5-14(12)18/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWZZPKTYVXIAB-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Br)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Br)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-bromobenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)
![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)
![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)


![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)

![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4960801.png)